molecular formula C8H7BrFNO2 B13532689 2-Bromo-4-fluoro-1-(2-nitroethyl)benzene CAS No. 1120214-94-9

2-Bromo-4-fluoro-1-(2-nitroethyl)benzene

Cat. No.: B13532689
CAS No.: 1120214-94-9
M. Wt: 248.05 g/mol
InChI Key: IAQZYZBEYANPGO-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-(2-nitroethyl)benzene is an organic compound with the molecular formula C8H7BrFNO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a nitroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-1-(2-nitroethyl)benzene typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1-(2-nitroethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The nitroethyl group can be oxidized to form different functional groups depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Reduction: Formation of 2-Bromo-4-fluoro-1-(2-aminoethyl)benzene.

    Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

Scientific Research Applications

2-Bromo-4-fluoro-1-(2-nitroethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1-(2-nitroethyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluoro-1-nitrobenzene: Similar structure but lacks the nitroethyl group.

    4-Bromo-2-fluorobenzotrifluoride: Contains a trifluoromethyl group instead of a nitroethyl group.

    2-Bromo-1,4-difluorobenzene: Contains an additional fluorine atom.

Uniqueness

2-Bromo-4-fluoro-1-(2-nitroethyl)benzene is unique due to the presence of both bromine and fluorine atoms along with a nitroethyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1120214-94-9

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

2-bromo-4-fluoro-1-(2-nitroethyl)benzene

InChI

InChI=1S/C8H7BrFNO2/c9-8-5-7(10)2-1-6(8)3-4-11(12)13/h1-2,5H,3-4H2

InChI Key

IAQZYZBEYANPGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)CC[N+](=O)[O-]

Origin of Product

United States

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